molecular formula C15H17BrN2O2S B3008978 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide CAS No. 2034563-64-7

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide

Cat. No.: B3008978
CAS No.: 2034563-64-7
M. Wt: 369.28
InChI Key: NHBJTNIRLWPQMQ-UHFFFAOYSA-N
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Description

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide is a complex organic compound that features a bromine atom, a thiophene ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide typically involves multiple steps. One common approach includes the following steps:

    Thiophene Introduction: The thiophene ring is incorporated through a series of reactions involving thiophene derivatives.

    Hydroxylation: Introduction of the hydroxyl group at the desired position.

    Coupling Reaction: The final step involves coupling the modified nicotinamide with the thiophene derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted nicotinamide derivatives.

Scientific Research Applications

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-hydroxy-3-nitropyridine
  • 5-bromo-3-nitro-2-pyridinol
  • N-(thiophen-2-yl)nicotinamide derivatives

Uniqueness

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological systems and chemical environments in ways that similar compounds may not, making it a valuable compound for research and development.

Properties

IUPAC Name

5-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2S/c16-13-8-12(9-17-10-13)15(20)18-5-3-11(4-6-19)14-2-1-7-21-14/h1-2,7-11,19H,3-6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBJTNIRLWPQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C2=CC(=CN=C2)Br)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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